

Spectroscopic and Synthetic Profile of Potassium Tert-butyltrifluoroborate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyltrifluoroborate*

Cat. No.: *B15227548*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for potassium **tert-butyltrifluoroborate**. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize organotrifluoroborates in their synthetic endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for potassium **tert-butyltrifluoroborate**, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^1H NMR	DMSO- d_6	0.85	s	
^{13}C NMR	DMSO- d_6	27.8	s	
29.5 (br)				
^{11}B NMR	DMSO- d_6	3.2	q	50.4
^{19}F NMR	DMSO- d_6	-137.5	q	50.4

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	Intensity
2960-2860	C-H stretch	Strong
1460	C-H bend	Medium
1360	C-H bend	Medium
1100-900	B-F stretch	Strong
780	B-C stretch	Medium

Mass Spectrometry (MS)

Technique	Ionization Mode	[M-K] ⁻ Observed (m/z)	[M-K] ⁻ Calculated (m/z)
ESI	Negative	125.07	125.07

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of potassium **tert**-butyltrifluoroborate.

Synthesis of Potassium Tert-butyltrifluoroborate

This protocol describes a common method for the preparation of potassium **tert-butyltrifluoroborate** from tert-butyllithium and triisopropyl borate, followed by treatment with potassium hydrogen fluoride.

Materials:

- tert-butyllithium (1.7 M in pentane)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Potassium hydrogen fluoride (KHF₂)
- Diethyl ether
- Acetone
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with triisopropyl borate (1.0 equivalent) dissolved in anhydrous THF.
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- tert-butyllithium (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.
- After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours.
- A saturated aqueous solution of potassium hydrogen fluoride (4.0 equivalents) is then added slowly to the reaction mixture.

- The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The volatile solvents are removed under reduced pressure.
- The resulting solid residue is suspended in hot acetone and stirred for 30 minutes.
- The mixture is filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is triturated with diethyl ether to afford a white solid.
- The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield potassium **tert-butyltrifluoroborate**.

Spectroscopic Characterization

The following protocols outline the standard procedures for acquiring the NMR, IR, and MS data presented in this guide.

NMR Spectroscopy:

- Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for ^1H , 75 MHz for ^{13}C , 96 MHz for ^{11}B , and 282 MHz for ^{19}F is utilized.
- Sample Preparation: The sample is prepared by dissolving approximately 10-20 mg of potassium **tert-butyltrifluoroborate** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Spectra are acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d_6 at 2.50 ppm.
- ^{13}C NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced to the central peak of the DMSO-d_6 multiplet at 39.52 ppm.
- ^{11}B NMR: Spectra are acquired using a boron-free probe. The chemical shifts are referenced externally to $\text{BF}_3\cdot\text{OEt}_2$ at 0.0 ppm.

- ^{19}F NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced externally to CFCl_3 at 0.0 ppm.

IR Spectroscopy:

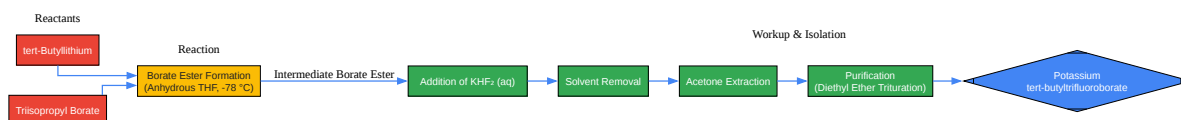
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the KBr pellet or the empty ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry:

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is employed.
- Sample Preparation: A dilute solution of the sample is prepared in methanol.
- Data Acquisition: The sample solution is infused into the ESI source in negative ion mode. The mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.^[1]

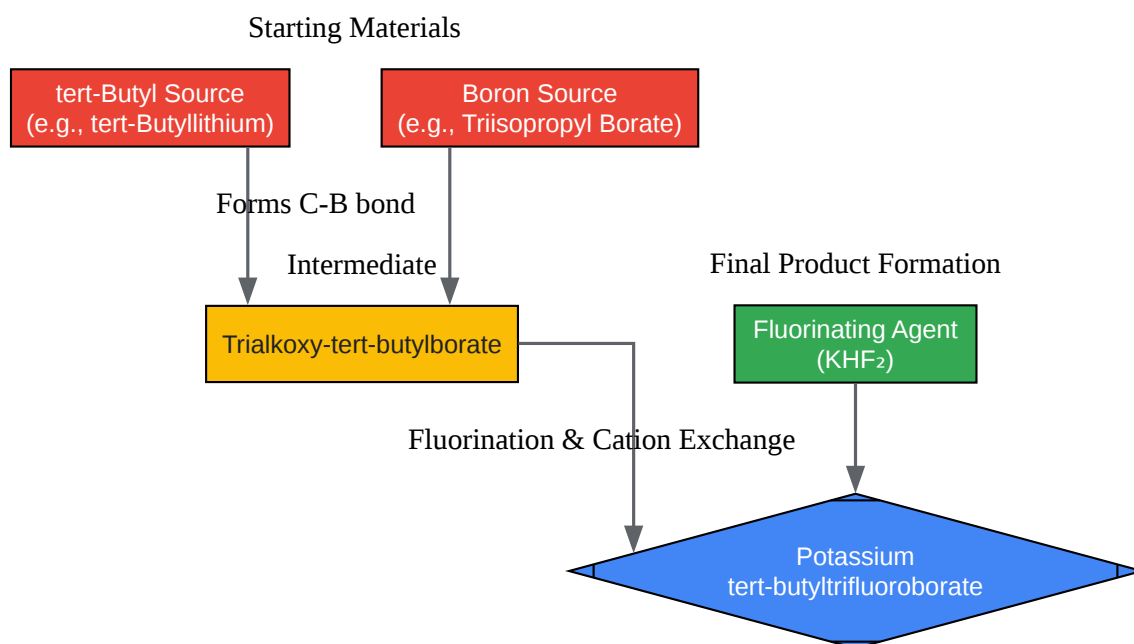
Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationships of the key components involved in the preparation of potassium **tert-butyltrifluoroborate**.



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Caption: Synthetic workflow for potassium ***tert*-butyltrifluoroborate**.



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Caption: Logical relationship of reactants to product.

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References

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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